
(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential bioactive properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine can be achieved through several methods. One common approach involves the Michael addition of N-heterocycles to chalcones. This method uses ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as a catalyst . The reaction typically proceeds under mild conditions, providing moderate yields due to the retro-Michael reaction.
Another method involves the reaction of isothiocyanates with hydrazides, followed by cyclization to form the triazole ring . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various biological targets through hydrogen bonding and other interactions . This binding can modulate the activity of enzymes and receptors, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Introduction
The compound (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is a novel organic molecule that has garnered attention for its potential biological activities. Characterized by a phenyl ring with ethoxy and methoxy substituents linked to a triazole moiety via a methanamine group, this compound's unique structural features may influence its chemical reactivity and therapeutic applications.
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.28 g/mol
- CAS Number : 1707395-16-1
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures to this compound may exhibit a range of pharmacological effects. Key areas of interest include:
- Anticancer Activity : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing. The triazole ring is known for its role in various anticancer agents, potentially offering similar benefits.
- Antimicrobial Properties : The presence of the triazole moiety is associated with antifungal and antibacterial activities. Compounds in this class have been shown to disrupt cellular functions in pathogens.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar triazole derivatives have been reported to inhibit key enzymes involved in cell division and metabolism in cancer cells.
- Cell Cycle Disruption : Compounds targeting the mitotic spindle apparatus can induce cell cycle arrest, leading to apoptosis in cancer cells.
- Antioxidant Activity : The aromatic nature of the compound may contribute to free radical scavenging properties.
Study 1: Anticancer Activity
A recent study demonstrated that a structurally related triazole compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The IC50 values ranged from 10 to 30 µM, indicating potent activity.
Study 2: Antimicrobial Efficacy
Research on similar triazole derivatives showed promising results against fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were reported as low as 5 µg/mL.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Characteristics | Biological Activity |
---|---|---|---|
5-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole ring with methoxy substitution | Known for anti-inflammatory properties | Moderate |
2-(2-Ethoxyphenyl)-1H-imidazole | Imidazole ring with ethoxy substitution | Exhibits antifungal activity | High |
4-(3-Methylphenyl)-1H-pyrazole | Pyrazole ring with methyl substitution | Potential anticancer properties | High |
3-(4-Chlorophenyl)-1H-pyrazole | Pyrazole ring with chlorophenyl substitution | Notable for antibacterial activity | Moderate |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and bioavailability in animal models.
- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Properties
Molecular Formula |
C12H16N4O2 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)-(1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C12H16N4O2/c1-3-18-10-6-8(4-5-9(10)17-2)11(13)12-14-7-15-16-12/h4-7,11H,3,13H2,1-2H3,(H,14,15,16) |
InChI Key |
IEQJWUSZJFJABV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=NC=NN2)N)OC |
Origin of Product |
United States |
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